Sincalide - 25126-32-3

Sincalide

Catalog Number: EVT-283327
CAS Number: 25126-32-3
Molecular Formula: C49H62N10O16S3
Molecular Weight: 1143.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sincalide is a synthetic peptide hormone that acts as a potent and selective agonist of the cholecystokinin (CCK) receptor, specifically the CCK-A receptor subtype. [] It is a truncated analog of cholecystokinin, consisting of the eight C-terminal amino acids of the naturally occurring hormone. [] Sincalide is widely employed in scientific research as a pharmacological tool to investigate a variety of physiological processes and disease models related to CCK receptor activation. Its applications span diverse fields, including gastroenterology, neurology, and endocrinology.

Cholecystokinin

Relevance: Sincalide is a synthetic analog of CCK and acts as a cholecystokinin agonist. [, , , , ] It mimics the effects of CCK, making it a valuable tool in diagnostic imaging procedures, such as hepatobiliary scintigraphy, to evaluate gallbladder function. []

Devazepide

Relevance: Devazepide is structurally related to sincalide and is used to block the effects of sincalide mediated through the CCK-A receptor. []

Lorglumide

Relevance: Lorglumide is structurally similar to sincalide and can antagonize the effects of sincalide on smooth muscle contraction and gastric emptying, providing insights into the mechanisms of action of CCK and its analogs. []

L-365,260

Relevance: L-365,260 is structurally similar to sincalide and can antagonize the effects of sincalide on smooth muscle contraction and gastric emptying, providing insights into the mechanisms of action of CCK and its analogs. []

Source and Classification

Sincalide is classified as a cholecystokinetic agent, which means it induces contraction of the gallbladder. It is derived from the natural hormone cholecystokinin, specifically the octapeptide form known as CCK-8. The compound's chemical formula is C49H62N10O16S3C_{49}H_{62}N_{10}O_{16}S_{3} with a molar mass of approximately 1143.27 g/mol .

Synthesis Analysis

The synthesis of sincalide typically involves solid-phase peptide synthesis techniques. One common method utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a suitable resin. The synthesis process includes several key steps:

  1. Preparation of the Resin: A resin such as 2,4-dimethoxybenzhydrylamine is used to anchor the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed to expose the amine for coupling.
  3. Amino Acid Coupling: Each subsequent amino acid is added sequentially through coupling reactions, often using activating agents like HATU (hexafluorophosphate azabenzotriazole uronium) to facilitate bond formation.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels (typically >93%) .
Molecular Structure Analysis

Sincalide's molecular structure consists of eight amino acids, making it a relatively small peptide. The sequence includes specific residues that are crucial for its biological activity:

  • Amino Acid Sequence: The sequence can be represented as:
    H Tyr SO3H Met Gly Trp Met Asp Phe COOH\text{H Tyr SO}_3\text{H Met Gly Trp Met Asp Phe COOH}

This structure allows sincalide to interact effectively with cholecystokinin receptors in target tissues, particularly in the gallbladder and pancreas . The presence of sulfonated tyrosine enhances its binding affinity to receptors.

Structural Data

  • Chemical Formula: C49H62N10O16S3C_{49}H_{62}N_{10}O_{16}S_{3}
  • Molar Mass: 1143.27 g/mol
Chemical Reactions Analysis

Sincalide primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions seen with small molecules. Upon administration, it binds to specific receptors (cholecystokinin receptor type A and gastrin/cholecystokinin type B receptors), triggering physiological responses such as gallbladder contraction and pancreatic secretion .

Key Reactions

  1. Gallbladder Contraction: Sincalide stimulates gallbladder contraction, leading to bile release into the intestine.
  2. Pancreatic Secretion: It enhances pancreatic enzyme secretion when administered alongside secretin.
Mechanism of Action

The mechanism of action of sincalide involves its agonistic effects on cholecystokinin receptors located in the gastrointestinal tract:

  1. Binding: Sincalide binds to cholecystokinin receptors on gallbladder smooth muscle cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased intracellular calcium levels.
  3. Contraction: Elevated calcium levels result in smooth muscle contraction, causing gallbladder emptying.

The rapid onset of action—maximal contraction occurs within 5 to 15 minutes after intravenous administration—makes it effective for diagnostic procedures .

Physical and Chemical Properties Analysis

Sincalide has several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; formulations are often prepared as isotonic solutions for injection.
  • Stability: Formulations are designed for improved stability, often including stabilizers and buffers to maintain pH between 6.0 and 8.0 .

Relevant Data

  • pH Range: 6.0 - 8.0
  • Storage Conditions: Must be stored under controlled conditions to prevent degradation.
Applications

Sincalide has significant applications in clinical diagnostics:

  1. Gallbladder Function Testing: Used to assess gallbladder ejection fraction during imaging studies.
  2. Pancreatic Function Testing: Stimulates pancreatic secretion for analysis during duodenal aspirate procedures.
  3. Radiological Procedures: Accelerates transit of barium meals through the small intestine, reducing radiation exposure during fluoroscopy .
Historical Development & Regulatory Evolution of Sincalide

Discovery and Synthesis as a Cholecystokinin Analog

Sincalide (chemical formula: C₄₉H₆₂N₁₀O₁₆S₃; molecular weight: 1143.27 g/mol) was developed as a synthetic octapeptide analog of the endogenous hormone cholecystokinin (CCK), specifically mirroring the C-terminal octapeptide sequence (CCK-8) responsible for biological activity. This structural optimization focused on replicating CCK's gallbladder-contracting and pancreatic-stimulating properties while overcoming the instability of natural peptides. The synthetic pathway involved solid-phase peptide synthesis (SPPS) techniques, enabling precise assembly of the amino acid sequence: α-aspartyl-O-sulfotyrosylmethionylglycyltryptophylmethionyl-α-aspartylphenylalaninamide. A critical innovation was the sulfation of the tyrosine residue, which significantly enhanced receptor binding affinity and diagnostic efficacy compared to non-sulfated variants [1] [3] [9].

Early research in the 1970s demonstrated that sincalide's compact structure offered superior in vivo stability over full-length CCK, making it suitable for clinical diagnostics. Its mechanism involves agonism at CCK-A receptors on gallbladder smooth muscle and pancreatic acinar cells, triggering rapid contraction and secretion. This targeted activity established sincalide as a specialized diagnostic tool distinct from broader-spectrum gastrointestinal agents [3].

FDA Approval Trajectory and Regulatory Milestones

Sincalide's regulatory journey in the United States began with its initial FDA approval in 1976 as a diagnostic aid for gallbladder and pancreatic assessment. Key milestones reflect evolving regulatory standards and expanded indications:

Table 1: FDA Regulatory Milestones for Sincalide

YearMilestoneSignificance
1976Initial FDA approvalFirst authorization for gallbladder contraction stimulation and pancreatic secretion testing
2003J-code assignment (J2805)Streamlined billing for 5 mcg doses in healthcare systems [1]
2023Label updates for hypersensitivity warningsEnhanced safety labeling regarding sulfite allergies and anaphylaxis risk [1] [9]
2024Authorization of first generic (Fresenius Kabi)Increased market accessibility and supply chain resilience [4]

The 2023 label modifications mandated by the FDA emphasized contraindications for patients with sulfite allergies due to sincalide's inclusion of sodium metabisulfite as an excipient. This change reflected post-marketing surveillance data revealing rare but serious hypersensitivity reactions. Concurrently, the 2024 entry of Fresenius Kabi's authorized generic version of Bracco Diagnostics’ Kinevac® marked a pivotal shift toward diversified supply chains. This generic, therapeutically equivalent and fully substitutable, broadened hospital access while maintaining stringent manufacturing standards within U.S. facilities [1] [4] [9].

Patent Landscape: Formulation Innovations and Intellectual Property Challenges

The intellectual property history of sincalide reveals a complex interplay between expired originator patents, formulation innovations, and emerging generic competition. The original composition-of-matter patents expired decades ago, but secondary patents covering lyophilized formulations and optimized delivery systems extended commercial exclusivity. Notably, Bracco Diagnostics maintained market dominance through proprietary stabilization techniques for the lyophilized powder, ensuring prolonged shelf-life and reconstitution reliability [4] [6].

Table 2: Sincalide Patent and Market Evolution Timeline

PeriodIntellectual Property StatusMarket Impact
Pre-2010Composition patents expiredOpening for generic development
2010–2023Process and formulation patents activeLimited competition; high cost per dose (~$150/vial)
2024–presentAuthorized generic launch (Fresenius Kabi)Price reduction >40%; supply chain diversification [4]

In June 2024, Fresenius Kabi launched the first authorized generic, leveraging a licensing agreement with Bracco. This strategic move circumvented potential patent litigation while expanding market share. The Asia Pacific region exemplifies the growing demand, with the sincalide market projected to grow at a CAGR of 8.2% from 2026–2033, driven by rising gastrointestinal diagnostics and healthcare infrastructure investments. Patent challenges persist, however, particularly regarding methods for reducing gastrointestinal adverse events via infusion protocols. These innovations, while clinically valuable, face narrower patent protection windows, inviting generic competition [2] [4] [8].

The absence of patent thickets in this sector contrasts sharply with complex biologics, allowing faster generic entry post-exclusivity. Nevertheless, manufacturing intricacies—such as sterile lyophilization and sulfite stabilization—remain barriers to widespread generic adoption, preserving some market stability for established producers [4] [6].

Properties

CAS Number

25126-32-3

Product Name

Sincalide

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C49H62N10O16S3

Molecular Weight

1143.3 g/mol

InChI

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

IZTQOLKUZKXIRV-YRVFCXMDSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

CCK-8
CCK-OP
Cholecystokinin Octapeptide
Cholecystokinin Pancreozymin C Terminal Octapeptide
Cholecystokinin Pancreozymin C-Terminal Octapeptide
H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Kinevac
OP-CCK
Sincalide
SQ 19,844
SQ 19844
SQ-19,844
SQ-19844
SQ19,844
SQ19844
Syncalide

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.